molecular formula C15H14Cl3F3N4 B11831374 (1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride

(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride

Cat. No.: B11831374
M. Wt: 413.6 g/mol
InChI Key: UVDPHZMPCLYNIR-UVDYRLMLSA-N
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Description

(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with chlorine and trifluoromethyl groups, as well as a tetrahydro-epiminonaphthalene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the chlorine and trifluoromethyl groups. The tetrahydro-epiminonaphthalene moiety is then synthesized and coupled with the pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The chlorine and trifluoromethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds

Scientific Research Applications

(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-ep

Biological Activity

The compound (1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride is a complex organic molecule notable for its unique structural features. It contains a tetrahydronaphthalene core modified with a pyrimidine ring that includes chlorine and trifluoromethyl substituents. These structural characteristics suggest potential for diverse biological interactions.

Structural Characteristics

The molecular formula of the compound is C15H14ClF3N4C_{15}H_{14}ClF_3N_4 with a molecular weight of approximately 413.65 g/mol. The presence of the trifluoromethyl group and chlorine atom may enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant pharmacological effects. The biological activities of this compound can be hypothesized based on its structural analogs and the functional groups present.

Potential Pharmacological Effects

  • Anticancer Activity : Similar compounds have shown efficacy in cancer treatment.
  • Antihypertensive Effects : Structural analogs are known to modulate blood pressure.
  • Antipsychotic Properties : Certain derivatives exhibit effects on neurotransmitter systems.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights the potential biological activities of this compound:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
ClonidineImidazoline ringAntihypertensive
TrifluoperazinePhenothiazine derivativeAntipsychotic

These compounds illustrate the diversity of biological activities arising from similar structural frameworks.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:

  • Zebrafish Embryo Toxicity Study : A study published in MDPI evaluated various compounds for their toxicity to zebrafish embryos. Compounds exhibiting high activity were noted to have structural similarities to our target compound .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the pyrimidine ring can significantly alter the biological activity of related compounds. This suggests that fine-tuning the substituents on (1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl) could enhance its pharmacological profile .

Properties

Molecular Formula

C15H14Cl3F3N4

Molecular Weight

413.6 g/mol

IUPAC Name

(1R,8S)-N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride

InChI

InChI=1S/C15H12ClF3N4.2ClH/c16-13-10(15(17,18)19)6-20-14(23-13)21-7-1-2-8-9(5-7)12-4-3-11(8)22-12;;/h1-2,5-6,11-12,22H,3-4H2,(H,20,21,23);2*1H/t11-,12+;;/m0../s1

InChI Key

UVDPHZMPCLYNIR-UVDYRLMLSA-N

Isomeric SMILES

C1C[C@@H]2C3=C([C@H]1N2)C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F.Cl.Cl

Canonical SMILES

C1CC2C3=C(C1N2)C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F.Cl.Cl

Origin of Product

United States

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